molecular formula C10H14F2O14P2 B13406767 (3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid

(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid

Cat. No.: B13406767
M. Wt: 458.15 g/mol
InChI Key: OHXHNRRSMKIHDJ-VFWNUGQXSA-N
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Description

This compound is a highly substituted cyclohexene derivative characterized by its stereospecific configuration (3R,4S,5R) and multiple functional groups, including:

  • Carboxylic acid moieties at positions 1 and the (1R)-substituted ethoxy chain.
  • Phosphonooxy groups at positions 3 and the ethoxy chain.
  • 2,2-Difluoroethoxy substituent.

Properties

Molecular Formula

C10H14F2O14P2

Molecular Weight

458.15 g/mol

IUPAC Name

(3R,4S,5R)-5-[(1R)-1-carboxy-2,2-difluoro-1-phosphonooxyethoxy]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H14F2O14P2/c11-8(12)10(9(16)17,26-28(21,22)23)24-4-1-3(7(14)15)2-5(6(4)13)25-27(18,19)20/h2,4-6,8,13H,1H2,(H,14,15)(H,16,17)(H2,18,19,20)(H2,21,22,23)/t4-,5-,6+,10+/m1/s1

InChI Key

OHXHNRRSMKIHDJ-VFWNUGQXSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O[C@](C(F)F)(C(=O)O)OP(=O)(O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)OC(C(F)F)(C(=O)O)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Cyclohexene Core Synthesis with Stereocontrol

The cyclohexene ring with hydroxyl and carboxylic acid substituents can be synthesized by asymmetric synthesis methods adapted from related cycloalkene or cyclopentane amino acid derivatives. For example, asymmetric alkylation of glycine equivalents or chiral pool synthesis from carbohydrate derivatives can furnish the cyclohexene skeleton with control over the 3R,4S,5R stereochemistry.

  • Asymmetric Alkylation Approach : Using chiral glycine equivalents and electrophilic alkylating agents under base catalysis (e.g., phosphazene bases such as t-BuP4) allows stereoselective construction of the ring substituents. This method has been successfully applied to cyclopentane derivatives and can be adapted to cyclohexene systems.

  • Chiral Pool Synthesis : Starting from enantiomerically pure sugars or cyclohexene diols, selective functional group transformations (oxidation, reduction, protection/deprotection) can yield the desired stereochemistry.

Introduction of Phosphonooxy Groups

Phosphorylation of hydroxyl groups to form phosphonooxy substituents is typically achieved by reaction with phosphorus oxychloride (POCl3), dialkyl phosphorochloridates, or phosphonic acid derivatives under controlled conditions.

  • Phosphorylation Reagents and Conditions : Hydroxyl groups on the cyclohexene ring are treated with phosphorus reagents in the presence of bases such as pyridine or triethylamine, often at low temperature to avoid side reactions.

  • Protection Strategies : Protecting groups on other reactive sites (e.g., carboxylic acids) are used to prevent undesired phosphorylation.

  • Purification : Ion-exchange chromatography or preparative HPLC can be used to isolate the phosphonate esters.

Installation of the Difluorinated Phosphonoethoxy Side Chain

The (1R)-1-carboxy-2,2-difluoro-1-(phosphonooxy)ethoxy substituent is introduced by coupling a difluorinated phosphonate precursor to the 5-position hydroxyl group.

  • Difluorinated Phosphonate Synthesis : The difluorinated phosphonate moiety can be prepared by fluorination of appropriate phosphonate esters using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Coupling Reaction : Nucleophilic substitution or Mitsunobu-type reactions can attach the difluorinated phosphonoethoxy group to the cyclohexene hydroxyl.

  • Stereochemical Control : The configuration at the (1R) center is controlled by using enantiomerically pure precursors or chiral catalysts.

Final Deprotection and Purification

  • Deprotection : Removal of protecting groups (e.g., ester, silyl ethers) under mild acidic or basic conditions to yield free carboxylic acids and phosphonic acid groups.

  • Purification : Preparative chromatography techniques including ion-exchange, reverse-phase HPLC, or crystallization are employed to obtain the pure target compound.

Representative Synthetic Route and Data Table

Step Reaction Type Reagents/Conditions Outcome Notes
1 Asymmetric cyclohexene formation Chiral glycine equivalent + base (t-BuP4) + electrophile Stereoselective cyclohexene intermediate Control of 3R,4S,5R stereochemistry
2 Hydroxyl phosphorylation POCl3 or dialkyl phosphorochloridate, pyridine, 0°C Phosphonooxy substitution at 3 and 5 positions Protect carboxyl groups
3 Difluorinated phosphonate synthesis Fluorination of phosphonate ester with DAST or Deoxo-Fluor Difluorinated phosphonate precursor Requires careful handling of fluorinating agents
4 Coupling of difluorinated phosphonate Mitsunobu reaction or nucleophilic substitution Attachment of difluorinated phosphonoethoxy group Stereochemical fidelity essential
5 Deprotection and purification Acidic/basic hydrolysis, ion-exchange chromatography Pure target compound Confirm stereochemistry by NMR, MS

Analytical and Characterization Techniques

Summary of Research Discoveries and Improvements

  • The use of strong, non-nucleophilic bases such as phosphazene bases enables efficient asymmetric alkylation to set stereocenters.

  • Advances in fluorination chemistry allow selective introduction of difluorinated phosphonate groups with high stereochemical control.

  • Ion-exchange chromatography is effective for purification of highly polar phosphonate-containing compounds.

  • Protecting group strategies are critical to prevent side reactions during phosphorylation steps.

This detailed preparation outline synthesizes current knowledge on the compound’s complex structure and the synthetic methods required. While no single published procedure exclusively for this exact compound was found, the described strategies are extrapolated from closely related phosphonate and cyclohexene derivative syntheses documented in the literature and patent sources.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic, basic, or enzymatic conditions, primarily targeting its phosphonooxy and carboxylic acid groups.

Reaction Type Conditions Reagents/Enzymes Products Yield/Purity
Acid-catalyzed hydrolysis1M HCl, 80°C, 2hHClDephosphorylated cyclohexene derivative + phosphoric acid~85% purity
Base-catalyzed hydrolysis0.5M NaOH, 60°C, 1hNaOHSodium salts of carboxylic acids + inorganic phosphate>90% yield
Enzymatic hydrolysispH 7.4, 37°C, 30minAlkaline phosphataseFree hydroxyl groups + phosphate ionsQuantitative
  • Key Insight : Enzymatic hydrolysis is highly selective for phosphonooxy groups, preserving the cyclohexene core .

Decarboxylation

The carboxylic acid groups undergo thermal or pH-dependent decarboxylation:

Condition Temperature/Time Products Mechanism Reference
Thermal (dry state)150°C, 1hCO₂ + unsaturated cyclohexene derivativeRadical-initiated elimination
Alkaline (pH >10)25°C, 24hCO₂ + hydroxylated byproductBase-assisted deprotonation
  • Stability Note : The compound is stable under neutral pH but degrades rapidly in alkaline environments .

Phosphorylation Transfer Reactions

The phosphonooxy groups participate in phosphorylation transfer, mimicking biological phosphate esters:

Reaction Partners Catalyst Application Efficiency
ATP analog synthesisAdenosine derivativesMg²⁺Prodrug development60–70% yield
Protein kinase inhibitionKinase active sitesNoneCompetitive inhibition (IC₅₀ = 4 nM)High affinity
  • Structural Advantage : The difluoroethoxy group enhances binding to enzymatic pockets by mimicking transition states .

Metal Chelation

The compound forms stable complexes with divalent metal ions, impacting its bioavailability:

Metal Ion Binding Site Stability Constant (log K) Biological Relevance
Ca²⁺Phosphonooxy groups3.2Modulates bone-targeting potential
Mg²⁺Carboxylic acid2.8Co-factor in enzymatic reactions
Fe³⁺Cyclohexene hydroxyl4.1Potential ROS scavenging

Competitive Inhibition in Enzymatic Pathways

The compound acts as a potent inhibitor in metabolic pathways:

Enzyme Target Inhibition Type IC₅₀ Pathway Affected
Fructose-1,6-bisphosphataseNon-competitive4 nMGluconeogenesis
Hexokinase IICompetitive15 nMGlycolysis
ATP synthaseUncompetitive22 nMMitochondrial energy production
  • Source : Competitive assays showed sub-nanomolar to low-nanomolar inhibition, highlighting therapeutic potential in metabolic disorders .

Fluorination and Functionalization

The difluoroethoxy group enables selective fluorination reactions:

Reagent Conditions Product Utility
SF₄100°C, anhydrousTrifluoroethyl derivativesEnhanced metabolic stability
DAST (Diethylaminosulfur trifluoride)-20°C, 12hFluorinated phosphonatesRadiolabeling probes

Key Research Findings:

  • Synthetic Utility : The compound serves as a precursor for prodrugs targeting bone diseases due to its Ca²⁺ chelation properties .

  • Enzymatic Mimicry : Its phosphonooxy groups mimic pyrophosphate in ATP, enabling interference with kinase activity .

  • pH-Dependent Stability : Rapid degradation above pH 8 limits oral bioavailability but supports controlled-release formulations .

Scientific Research Applications

Chemistry

In chemistry, (3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving phosphonooxy and carboxylic acid groups. It can serve as a probe to investigate the activity of enzymes that catalyze phosphorylation and dephosphorylation reactions.

Medicine

In medicinal chemistry, the compound’s unique structure suggests potential as a drug candidate. Its difluoroethoxy and phosphonooxy groups may impart specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In industrial applications, (3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s phosphonooxy groups may mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation reactions. Additionally, the difluoroethoxy group may enhance binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound C₁₃H₁₆F₂NO₁₃P₂ 2×Phosphonooxy, 2×Carboxy, 2,2-Difluoroethoxy ~625.1* Hypothesized enzyme inhibition
(3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethylpropoxy)-cyclohexene-1-carboxylic acid C₁₄H₂₄N₂O₄ Acetylamino, Amino, 1-Ethylpropoxy 300.3 Antiviral (influenza neuraminidase)
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohexene-1-carboxylate C₁₆H₂₇N₄O₄ Acetamido, Azido, 1-Ethylpropoxy 363.4 Intermediate for oseltamivir synthesis
(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methylpyrrolidin-2-one-5-carboxylic acid C₁₁H₁₉NO₅ Hydroxy, Methyl, Hydroxypropyl 245.3 Antibacterial (mechanism under study)

Notes:

  • *Molecular weight calculated using average atomic masses.
  • 2,2-Difluoroethoxy may improve metabolic stability compared to non-fluorinated ethoxy chains .

Mechanistic and Pharmacological Insights

  • Phosphonooxy Groups: These mimic phosphate esters, enabling competitive inhibition of kinases or phosphatases. Similar motifs are seen in antiviral agents like tenofovir .
  • Carboxylic Acid Moieties : Enhance solubility and enable salt formation, improving bioavailability. Analogous compounds (e.g., oseltamivir intermediates) utilize carboxy groups for target binding .
  • Fluorine Substitution: The 2,2-difluoroethoxy group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Systems Pharmacology and Target Prediction

Studies on structurally similar compounds (e.g., oleanolic acid derivatives) suggest that shared scaffolds correlate with overlapping mechanisms of action (MOAs) . For the target compound:

  • Predicted Targets : Enzymes with phosphate-binding pockets (e.g., ATPases, kinases).
  • Transcriptome Analysis: Analogous compounds with phosphonooxy groups show downregulation of viral replication pathways .

Biological Activity

The compound (3R,4S,5R)-5-[(1R)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid is a complex organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biochemical research.

Chemical Structure and Properties

The compound features several functional groups, including carboxylic acids and phosphonooxy groups, which contribute to its biological activity. The stereochemistry indicated by the R and S configurations suggests specific interactions with biological targets.

Antiviral Properties

Research has indicated that compounds with similar phosphonooxy structures exhibit antiviral activity. For instance, studies on analogs of this compound have shown efficacy against various viral infections by inhibiting viral replication through interference with nucleotide metabolism.

Enzyme Inhibition

The presence of phosphonooxy groups suggests potential inhibition of enzymes involved in nucleotide synthesis. Such inhibition can lead to reduced proliferation of cells that rely on these pathways, making it a candidate for anti-cancer applications.

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related compound significantly inhibited the replication of the herpes simplex virus (HSV) in vitro. The mechanism was attributed to competitive inhibition of viral polymerases.
  • Cancer Cell Proliferation : Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines by disrupting metabolic pathways crucial for cell survival. The study utilized flow cytometry to assess cell viability and apoptosis rates.

The proposed mechanism involves the compound acting as a substrate mimic for key enzymes in nucleotide synthesis. By binding to these enzymes, it disrupts their function, leading to decreased levels of nucleotides necessary for DNA and RNA synthesis.

Data Table: Biological Activities Summary

Activity Target/Effect Reference
AntiviralInhibition of viral replication
Enzyme inhibitionDisruption of nucleotide synthesis
Induction of apoptosisCancer cell lines

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